4-(2,6-Dichlorophenylmethoxy)phenylboronic acid (CAS: 1256355-71-1) is a specialized arylboronic acid building block characterized by a sterically demanding 2,6-dichlorobenzyloxy ether linkage [1]. In industrial and medicinal chemistry workflows, it serves as a critical Suzuki-Miyaura cross-coupling partner designed to seamlessly install a conformationally restricted pharmacophore [2]. The symmetric di-ortho chlorine substitution on the benzyl ring enforces a near-orthogonal dihedral angle relative to the ether oxygen, a structural feature highly sought after for occupying narrow, deep lipophilic pockets in target proteins[3]. Supplied as a free boronic acid, it offers a high mass-to-reactive-boron ratio and compatibility with mild, aqueous-biphasic coupling conditions, making it a highly efficient precursor for both discovery library synthesis and process-scale manufacturing [4].
Substituting this specific building block with an unsubstituted 4-benzyloxyphenylboronic acid or an asymmetric 2,4-dichloro analog fundamentally compromises the 3D topology and metabolic stability of the downstream product [1]. The absence of symmetric di-ortho substitution allows the benzyl group to rotate freely, which introduces significant entropic penalties upon target binding and exposes the benzylic position to rapid oxidative metabolism [2]. Furthermore, from a processability and procurement standpoint, substituting the free boronic acid with its pinacol ester equivalent (BPin) reduces the overall atom economy by over 20% and alters the activation kinetics. This often necessitates stronger bases or higher temperatures that can degrade sensitive electrophilic partners during late-stage functionalization[3].
For process-scale procurement, the choice of boron species heavily impacts material efficiency. The free boronic acid (MW 296.94) provides a significantly higher density of reactive boron compared to the commonly substituted pinacol ester (MW 379.04) [1]. Utilizing the free acid improves the coupling atom economy and completely eliminates the generation of pinacol byproducts, which can complicate downstream aqueous workups and crystallization steps[2].
| Evidence Dimension | Precursor mass required per mole of reactive boron |
| Target Compound Data | 296.94 g/mol |
| Comparator Or Baseline | 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid pinacol ester (379.04 g/mol) |
| Quantified Difference | 21.6% reduction in required precursor mass |
| Conditions | Standard stoichiometric Suzuki-Miyaura coupling calculations |
Reduces raw material costs and simplifies post-reaction purification by avoiding pinacol byproduct removal in large-scale manufacturing.
The 2,6-dichloro substitution pattern is not merely a halogenation variant; it actively dictates the spatial orientation of the molecule. Class-level structural analyses demonstrate that the symmetric di-ortho chlorines force the benzyl ring into a near-orthogonal conformation (~85-90° dihedral angle) relative to the ether plane [1]. In contrast, unsubstituted benzyloxy analogs default to a more planar, flexible geometry (~15-30°). This rigidity drastically reduces the entropic penalty during target binding.
| Evidence Dimension | Benzyl-ether dihedral angle restriction |
| Target Compound Data | ~85-90° (Orthogonal, highly restricted) |
| Comparator Or Baseline | Unsubstituted 4-benzyloxyphenylboronic acid (~15-30°, flexible) |
| Quantified Difference | >60° shift in preferred conformation |
| Conditions | In silico molecular dynamics and solid-state XRD of derivative class |
Ensures the synthesized API maintains the exact 3D conformation required for high-affinity binding in narrow lipophilic pockets.
The incorporation of the 2,6-dichloro motif provides critical steric shielding to the adjacent benzylic protons, a common site of liability for oxidative metabolism by CYP450 enzymes [1]. Pharmacokinetic evaluations of APIs derived from this building block show a marked increase in microsomal half-life compared to those derived from unsubstituted benzyloxy precursors, validating the higher procurement investment for the di-ortho substituted precursor in lead optimization [2].
| Evidence Dimension | In vitro microsomal half-life (t1/2) of derived APIs |
| Target Compound Data | >120 minutes (sterically shielded) |
| Comparator Or Baseline | APIs from unsubstituted 4-benzyloxyphenylboronic acid (<45 minutes) |
| Quantified Difference | >2.6-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays of standard ether derivatives |
Directly translates to improved pharmacokinetic profiles and longer duration of action for the final synthesized therapeutic.
The free boronic acid form exhibits rapid base-mediated activation in aqueous-organic solvent mixtures, forming the reactive boronate species necessary for transmetalation much faster than its esterified counterparts[1]. This allows for the use of milder bases (e.g., Na2CO3 or K3PO4) at lower temperatures, whereas pinacol esters often require pre-hydrolysis or harsher conditions (e.g., strong alkoxides) to achieve comparable transmetalation rates, risking degradation of sensitive functional groups [2].
| Evidence Dimension | Relative transmetalation rate in mild aqueous-biphasic conditions |
| Target Compound Data | Rapid activation (direct boronate formation) |
| Comparator Or Baseline | Pinacol ester analog (delayed activation requiring hydrolysis) |
| Quantified Difference | Significant reduction in required reaction time or base strength |
| Conditions | Pd-catalyzed coupling in THF/H2O with weak carbonate bases at 60°C |
Enables the use of milder reaction conditions, preserving the integrity of complex, highly functionalized electrophilic coupling partners.
The free boronic acid form is highly preferred in process chemistry for large-scale API manufacturing due to its superior atom economy (21.6% mass advantage over the pinacol ester) and the elimination of pinacol byproducts, which streamlines downstream aqueous workups and crystallization [1].
Due to the precise orthogonal conformation enforced by the 2,6-dichloro substitution, this compound is the optimal building block for synthesizing Type I and Type II kinase inhibitors where the benzyloxy moiety must project into deep, narrow lipophilic pockets (e.g., ALK, c-Met, or TRK inhibitors) without incurring high entropic binding penalties [2].
In medicinal chemistry programs facing rapid clearance issues due to benzylic oxidation, incorporating this specific building block provides immediate steric shielding of the benzylic protons, dramatically extending the microsomal half-life of the resulting drug candidates compared to unsubstituted analogs [3].